N-(2,4-dimethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound belongs to the tetrahydropyrimidine class, characterized by a six-membered ring with two nitrogen atoms (positions 1 and 3) and a thioxo (C=S) group at position 2. Key structural features include:
- 4-(4-methylphenyl) substituent: Introduces lipophilicity and steric bulk.
- 6-methyl group: Contributes to steric effects and metabolic stability.
- 2-thioxo group: Influences electronic properties and intermolecular interactions compared to oxo (C=O) analogs.
Synthesis typically involves acid-catalyzed cyclocondensation of substituted benzaldehydes, thiourea, and β-keto carboxamides .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-12-5-7-14(8-6-12)19-18(13(2)22-21(28)24-19)20(25)23-16-10-9-15(26-3)11-17(16)27-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGVZYHBGYWBGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory and analgesic activities, suggesting potential targets could be enzymes like cyclooxygenase ii.
Mode of Action
Based on the anti-inflammatory and analgesic activities of similar compounds, it can be hypothesized that this compound may inhibit the activity of enzymes involved in inflammation and pain signaling, such as cyclooxygenase ii.
Biological Activity
N-(2,4-dimethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The compound can be synthesized through a multi-component reaction involving 2,4-dimethoxyphenyl derivatives and thioxo-tetrahydropyrimidine intermediates. The synthesis typically involves the Biginelli reaction or similar methodologies that yield high purity products suitable for biological testing.
Antiviral Activity
Recent studies have explored the compound's potential as an inhibitor of HIV-1 integrase. In vitro assays indicated that derivatives of tetrahydropyrimidine compounds showed promising inhibitory activity against the strand transfer reaction catalyzed by integrase. For instance, a related compound exhibited an IC50 value of 0.65 µM, indicating significant potency in inhibiting viral replication processes .
Antitumor Activity
The compound's structural analogs have been evaluated for their antitumor properties against various human cancer cell lines. Compounds related to tetrahydropyrimidine structures have demonstrated selective cytotoxicity against tumor cells such as HepG2 and NCI-H661. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl groups can enhance biological activity .
The biological activities of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in viral replication and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that related compounds can reduce ROS levels in treated cells, suggesting a role in oxidative stress defense mechanisms .
- DNA Interaction : Certain analogs have shown the ability to intercalate with DNA or inhibit topoisomerase II, which is crucial for DNA replication and repair processes .
Case Studies and Research Findings
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds similar to N-(2,4-dimethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit significant anticancer activity. For instance, derivatives of tetrahydropyrimidines have shown cytotoxic effects against various human cancer cell lines including breast and colon cancer cells . The mechanism of action often involves the induction of apoptosis in cancer cells.
Analgesic Properties
Research has also highlighted the analgesic potential of related compounds. A patent describes a structurally similar compound that exhibits analgesic effects . This suggests that this compound may share similar properties and could be explored for pain management therapies.
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells |
| Analgesic Activity | Potential for pain relief |
| Anti-inflammatory | Possible inhibition of inflammatory enzymes |
Case Study 1: Anticancer Evaluation
A study evaluated the cytotoxic effects of various tetrahydropyrimidine derivatives against human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant growth inhibition in breast and colon cancer cell lines. The study employed MTT assays to quantify cell viability post-treatment .
Case Study 2: Pain Management Research
In another investigation focusing on analgesic properties, a related compound was tested in animal models for pain relief efficacy. The results demonstrated a notable reduction in pain responses compared to control groups. This study supports the hypothesis that similar structures could yield effective analgesics in clinical settings .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares the target compound with structurally related derivatives:
Electronic and Physicochemical Properties
- Thioxo vs. For example, methyl 4-phenyl-2-oxo derivatives show reduced inhibitory activity against thymidine phosphorylase compared to thioxo analogs .
- Aromatic Substituents :
- Carboxamide vs. Ester : Carboxamides (target compound) generally exhibit better bioavailability than ester derivatives due to reduced hydrolysis susceptibility .
Q & A
Q. What are the established synthetic routes for this tetrahydropyrimidine carboxamide, and how can reaction conditions be optimized for higher yield?
The compound is typically synthesized via condensation reactions (e.g., Biginelli-type reactions) using precursors like substituted aldehydes, thiourea, and β-keto esters. Key steps include cyclization under acidic conditions (e.g., HCl or acetic acid) to form the pyrimidine core. Solvent choice (ethanol, DMSO) and temperature control (reflux at 100°C) are critical to minimize side products. Yield optimization can be achieved by:
- Stepwise purification : Recrystallization from ethanol or methanol improves purity .
- Catalyst screening : NH₄Cl or other Lewis acids enhance reaction efficiency .
- Reaction time adjustments : Prolonged reflux (8–24 hours) ensures completion .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., thioxo vs. oxo groups) and aromatic proton environments .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., boat vs. chair conformations of the tetrahydropyrimidine ring) and detects disorder in substituents (e.g., ethyl groups) .
- HPLC : Quantifies purity (>95%) and identifies degradation products under stress conditions .
Q. How is initial biological activity screening conducted for this compound?
- Kinase inhibition assays : Tested against tyrosine kinase or MAPK pathways using in vitro enzymatic assays (IC₅₀ determination) .
- Antibacterial studies : Minimum inhibitory concentration (MIC) assessed via broth microdilution against Gram-positive/negative strains .
- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK293) establish selectivity indices .
Advanced Research Questions
Q. How can synthetic methodologies be optimized to address low yields or byproduct formation?
- Solvent effects : Polar aprotic solvents (DMSO) improve solubility of hydrophobic intermediates, reducing side reactions .
- One-pot vs. multi-step synthesis : Multi-step approaches isolate intermediates (e.g., thiourea adducts) to prevent tautomerization .
- Design of Experiments (DoE) : Statistical optimization of variables (temperature, molar ratios) identifies critical parameters .
Q. How can contradictions in structural data (e.g., NMR vs. X-ray) be resolved?
- Variable-temperature NMR : Detects dynamic processes (e.g., ring flipping) that may obscure signals at standard conditions .
- Polymorphism screening : Differential scanning calorimetry (DSC) identifies crystalline forms affecting X-ray data .
- DFT calculations : Compare theoretical NMR chemical shifts with experimental data to validate tautomeric states .
Q. What computational strategies are effective for predicting target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinase ATP pockets (e.g., EGFR), prioritizing residues for mutagenesis .
- Molecular dynamics (MD) simulations : Assess ligand-protein stability (RMSD <2 Å over 100 ns) and hydration effects on binding .
- QSAR models : Correlate substituent electronic properties (Hammett σ) with bioactivity to guide analog design .
Q. How do structural modifications influence bioactivity in SAR studies?
- Substituent variation : Replacing 4-methylphenyl with electron-withdrawing groups (e.g., CN) enhances kinase affinity but may reduce solubility .
- Thioxo-to-oxo substitution : Reduces antibacterial activity but improves metabolic stability in vivo .
- Methoxy positioning : Ortho vs. para methoxy groups on the phenyl ring alter steric interactions with target proteins .
Q. What stability challenges arise under physiological conditions, and how are they mitigated?
- pH-dependent degradation : HPLC-MS identifies hydrolysis products (e.g., carboxylic acid derivatives) in acidic/basic buffers .
- Light sensitivity : UV-Vis spectroscopy monitors photodegradation; amber glassware or antioxidants (BHT) improve stability .
- Thermal analysis : TGA/DSC reveals decomposition thresholds (>200°C), guiding storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
